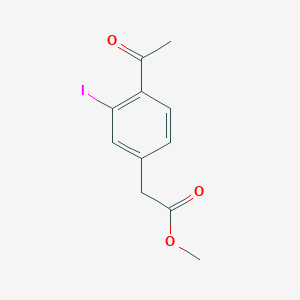
Methyl 2-(4-acetyl-3-iodophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-acetyl-3-iodophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom, an acetyl group, and a methyl ester group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-iodophenyl)acetate typically involves the iodination of a precursor compound followed by esterification. One common method is the iodination of 4-acetylphenylacetic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring. The resulting 4-acetyl-3-iodophenylacetic acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
Methyl 2-(4-acetyl-3-iodophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or other oxidized derivatives of the acetyl group.
Reduction Products: Alcohols or other reduced derivatives of the carbonyl group.
科学的研究の応用
Methyl 2-(4-acetyl-3-iodophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or receptor binding.
Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Methyl 2-(4-acetyl-3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and acetyl group can influence the compound’s binding affinity and specificity for these targets. The ester group may also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Methyl 2-(3-iodophenyl)acetate: Similar structure but with the iodine atom at a different position on the benzene ring.
Methyl 4-iodophenylacetate: Lacks the acetyl group, making it less complex.
Methyl 2-(4-bromo-3-iodophenyl)acetate: Contains an additional bromine atom, which can alter its reactivity and applications.
Uniqueness
Methyl 2-(4-acetyl-3-iodophenyl)acetate is unique due to the presence of both an iodine atom and an acetyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
分子式 |
C11H11IO3 |
|---|---|
分子量 |
318.11 g/mol |
IUPAC名 |
methyl 2-(4-acetyl-3-iodophenyl)acetate |
InChI |
InChI=1S/C11H11IO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
BPMDSSFKAFPMAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


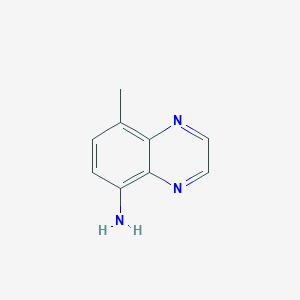
![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/no-structure.png)
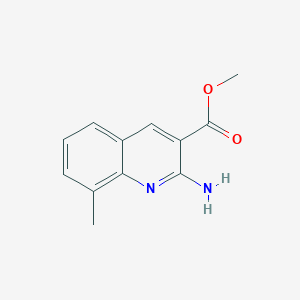
![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)

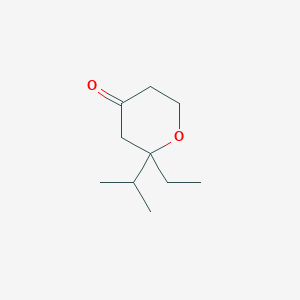

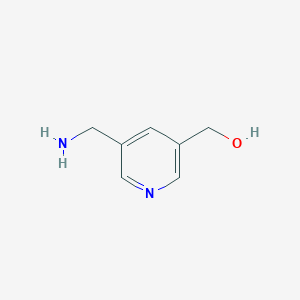
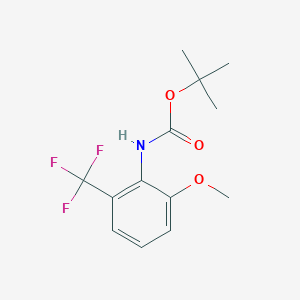

![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
